4-(Phenanthren-4-yl)butanoic acid
Description
4-(Phenanthren-4-yl)butanoic acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene moiety linked to a butanoic acid chain via a methylene bridge. Phenanthrene, a fused tricyclic aromatic system, confers unique electronic and steric properties to the compound, distinguishing it from simpler aromatic analogs.
The compound’s extended π-conjugation from the phenanthrene group may enhance hydrophobic interactions, making it relevant in materials science or medicinal chemistry for targeting aromatic-rich biological environments. Its carboxylic acid group enables solubility modulation and derivatization for further functionalization.
Properties
IUPAC Name |
4-phenanthren-4-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-17(20)10-4-8-14-6-3-7-15-12-11-13-5-1-2-9-16(13)18(14)15/h1-3,5-7,9,11-12H,4,8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBSDYULRNHSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294712 | |
| Record name | 4-(phenanthren-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93875-55-9 | |
| Record name | 4-Phenanthrenebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(phenanthren-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenanthren-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions. The reaction conditions often involve the use of a base such as potassium acetate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for 4-(Phenanthren-4-yl)butanoic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Phenanthren-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(Phenanthren-4-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Phenanthren-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Phenylbutanoic Acid (CAS 1821-12-1)
- Structure: A single phenyl group attached to a butanoic acid chain.
- Key Differences: Lacks the fused tricyclic system of phenanthrene, resulting in reduced molecular weight (164.20 g/mol vs. ~276.34 g/mol estimated for 4-(Phenanthren-4-yl)butanoic acid) and lower hydrophobicity.
- Applications : Used as a precursor in chlorambucil synthesis (an anticancer agent) due to its straightforward derivatization .
4-(4-Biphenylyl)butanoic Acid (CAS 6057-60-9)
- Structure: Biphenyl group (two linked benzene rings) substituted at the para position of the butanoic acid chain.
4-(Anthracen-1-yl)butanoic Acid
4-(4-Fluorobenzoyl)butyric Acid (CID 689096)
- Structure: Fluorinated benzoyl group linked to butanoic acid.
- Key Differences : The electron-withdrawing fluorine atom enhances metabolic stability and influences acidity (pKa) compared to the purely hydrocarbon phenanthrene system .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 4-(Phenanthren-4-yl)butanoic acid* | ~276.34 | Low (hydrophobic) | >200 | ~4.5 |
| 4-Phenylbutanoic acid | 164.20 | Moderate in polar solvents | 75–78 | ~2.1 |
| 4-(4-Biphenylyl)butanoic acid | 238.29 | Low | 160–162 | ~3.8 |
| 4-(Anthracen-1-yl)butanoic acid | 264.32 | Insoluble in water | 210–215 | ~5.0 |
| 4-(Phenylthio)butyric acid | 196.26 | Moderate (thioether enhances lipophilicity) | N/A | ~2.8 |
*Estimated values based on structural analogs.
Biological Activity
4-(Phenanthren-4-yl)butanoic acid is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications and interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
4-(Phenanthren-4-yl)butanoic acid is characterized by its phenanthrene moiety attached to a butanoic acid chain. Its molecular formula is . The presence of the phenanthrene structure is significant as it may influence the compound's interaction with biological targets.
The biological activity of 4-(Phenanthren-4-yl)butanoic acid can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : There is evidence that 4-(Phenanthren-4-yl)butanoic acid can inhibit specific enzymes involved in metabolic processes, which could have implications in disease treatment.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 4-(Phenanthren-4-yl)butanoic acid:
Case Studies
-
Antioxidant Effects :
A study published in Journal of Medicinal Chemistry investigated the antioxidant properties of 4-(Phenanthren-4-yl)butanoic acid. The results indicated a dose-dependent decrease in ROS levels in cultured neuronal cells, suggesting potential neuroprotective effects against oxidative damage. -
Anti-inflammatory Potential :
Research conducted on the compound’s ability to inhibit COX enzymes revealed that 4-(Phenanthren-4-yl)butanoic acid significantly reduced the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This highlights its potential as an anti-inflammatory agent. -
Cytotoxic Activity :
A recent study assessed the cytotoxic effects of 4-(Phenanthren-4-yl)butanoic acid on various cancer cell lines. The findings demonstrated that the compound selectively induced apoptosis in breast cancer cells while sparing normal fibroblasts, indicating its potential as a chemotherapeutic agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 4-(Phenanthren-4-yl)butanoic acid is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics, with metabolism primarily occurring via hepatic pathways. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully elucidate its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
